Bis(2-cyanoethyl) diisopropylphosphoramidite
Overview
Description
Bis(2-cyanoethyl) diisopropylphosphoramidite plays a significant role in the synthesis of oligonucleotides, specifically deoxyoligonucleotides. It is a stable compound that, when activated, provides solutions useful for the synthesis of these crucial biomolecules. This compound has facilitated advancements in polymer-supported syntheses of a variety of deoxyoligonucleotides, which are essential for biological research and therapeutic applications (Boom et al., 1987).
Synthesis Analysis
The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite involves a process where 2-cyanoethyl-bis(N,N-diisopropyl)phosphoamidite can be prepared from PCl3 in a fast and efficient procedure. This compound is crucial for the phosphitilation of suitably protected deoxynucleosides, leading to high yields of stable and easy-to-manage forms of the nucleosides necessary for further biochemical applications (Kraszewski & Norris, 1987).
Molecular Structure Analysis
The molecular structure of bis(2-cyanoethyl) diisopropylphosphoramidite and its derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. These studies have revealed the intricate details of their molecular geometry, providing insights into their reactivity and properties. For example, the reaction of bis(diisopropylamino)phosphanyldiazomethane with trimethylsilyl triflate affords a stable methylenephosphonium salt, demonstrating the compound's structural versatility and reactivity (Bertrand, 1991).
Chemical Reactions and Properties
Bis(2-cyanoethyl) diisopropylphosphoramidite is involved in various chemical reactions, contributing to its significance in synthetic chemistry. The compound's reactivity with trimethylsilylcyanide, leading to bis-adduct formation, exemplifies its chemical versatility. This reactivity facilitates the synthesis of complex molecules, such as 1,4-diaza-2,3-disilabenzene analogs, through cyclization processes (Takeuchi, Ichinohe, & Sekiguchi, 2008).
Scientific Research Applications
Solid-Phase DNA Synthesis : This compound is used for in-situ preparation of deoxynucleoside 2'-cyanoethyl phosphoramidites, enabling solid-phase DNA synthesis using automated DNA synthesizers (Nielsen et al., 1986).
Synthesis of Deoxynucleoside 3′-Phosphite Intermediates : It offers a versatile approach for synthesizing valuable deoxynucleoside 3′-phosphite intermediates, crucial for the formation of 3′-5′-internucleotidic phosphonates (Marugg et al., 1986).
Oligonucleotide Glycoconjugate Synthesis : It is used in the synthesis of oligonucleotide glycoconjugates with different sugar units, showcasing its utility in creating complex molecular structures (Katajisto et al., 2004).
Polymer-supported Syntheses of Deoxyoligonucleotides : This compound enables cost-effective methods for DNA fragment synthesis through polymer-supported techniques (Boom et al., 1987).
Synthesis of Deoxyribonucleoside 5'-/3' Phosphorylated Compounds : It is used as a phosphorylating reagent in the synthesis of deoxyribonucleoside 5'-/3' phosphorylated compounds, highlighting its role in nucleoside modifications (Ausín et al., 2006).
Sequence-Encoded Polymers Synthesis : Its use in phosphoramidite chemistry allows for the rapid synthesis of non-natural sequence-encoded polymers, a significant advance in the field of macromolecular design (Al Ouahabi et al., 2015).
Safety And Hazards
Bis(2-cyanoethyl) diisopropylphosphoramidite is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with appropriate personal protective equipment, such as laboratory gloves and protective eyewear . It should be stored in a closed container, away from sources of ignition and oxidizers .
Future Directions
properties
IUPAC Name |
3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWBEHZLFDXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394434 | |
Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-cyanoethyl) diisopropylphosphoramidite | |
CAS RN |
102690-88-0 | |
Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.